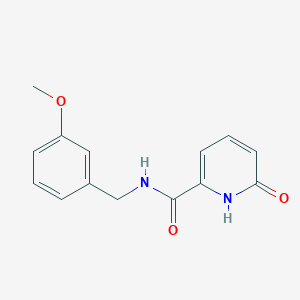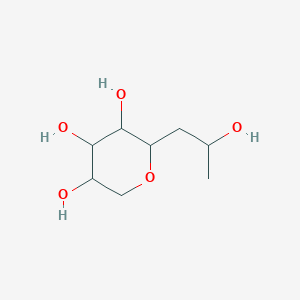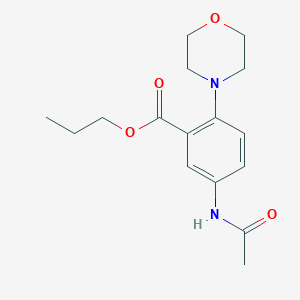![molecular formula C11H7FN4OS B15156166 8-[(3-fluorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B15156166.png)
8-[(3-fluorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(3-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a heterocyclic compound that belongs to the class of triazolopyrazines.
Preparation Methods
The synthesis of 8-[(3-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves the cyclization of intermediate compounds. One common method starts with the preparation of 2-chloro-3-hydrazinopyrazine, which is then cyclized using carbonic acid halo anhydrides followed by hydrolysis and alkylation . Industrial production methods often involve similar steps but are optimized for higher yields and purity .
Chemical Reactions Analysis
8-[(3-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Industry: Its derivatives are used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[(3-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with bacterial cell walls, leading to disruption and eventual cell death. The compound targets specific enzymes and pathways crucial for bacterial survival .
Comparison with Similar Compounds
Similar compounds include other triazolopyrazine derivatives such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazine
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazine
What sets 8-[(3-fluorophenyl)sulfanyl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one apart is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H7FN4OS |
|---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
8-(3-fluorophenyl)sulfanyl-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C11H7FN4OS/c12-7-2-1-3-8(6-7)18-10-9-14-15-11(17)16(9)5-4-13-10/h1-6H,(H,15,17) |
InChI Key |
ONMPAEILGRBAQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=NC=CN3C2=NNC3=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B15156083.png)
![Methyl 3-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15156094.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-cyclopropylpyridine](/img/structure/B15156098.png)

![Methyl 3-{[(4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15156104.png)


![N-(4-methoxyphenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15156131.png)

![3-[2-({4-Methyl-5-[1-(phenylformamido)ethyl]-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid](/img/structure/B15156141.png)
![1-{2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15156143.png)
![3-[(4-bromophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B15156152.png)
![1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B15156155.png)

